Dehydroepiandrosterone (DHEA) is a steroid hormone with a wide range of biological effects and potential clinical applications. It is the most abundant adrenal androgen and also functions as a neurosteroid, with its serum concentrations declining with age. DHEA has been studied for its effectiveness in various conditions, including systemic lupus erythematosus, inflammatory bowel disease, psychiatric disorders, and cardiovascular diseases1345. This comprehensive analysis will delve into the mechanism of action of DHEA and its applications across different fields.
DHEA exhibits a complex mechanism of action, influencing various physiological processes. It has been shown to inhibit nuclear factor-kappaB (NF-κB) and the secretion of interleukins, such as IL-6 and IL-12, via the peroxisome proliferator-activated receptor alpha (PPARα)1. Additionally, DHEA modulates neurotransmitter systems, affecting glutamate and GABA neurotransmission, as well as impacting dopamine, serotonin, and nitric oxide systems3. It also regulates vascular function by enhancing the expression and stabilization of endothelial nitric oxide synthase (eNOS), and it activates eNOS through nontranscriptional mechanisms dependent on ERK1/2 MAPK5. Furthermore, DHEA has been found to inhibit the mixed-function oxidases involved in carcinogen activation, suggesting a role in cancer chemoprevention2.
DHEA supplementation has shown promise in treating patients with refractory Crohn's disease or ulcerative colitis. Decreased concentrations of DHEA sulfate have been observed in patients with these conditions, and treatment with DHEA has been effective in randomized controlled trials1.
DHEA and its analogs have been reported to inhibit tumor development in laboratory mice and rats. It blocks processes implicated in tumorigenesis, such as carcinogen activation and stimulation of superoxide anion production. Moreover, DHEA has been found to protect cultured cells against cytotoxicity and transformation induced by carcinogens like aflatoxin B1 and 7,12-dimethylbenz(a)anthracene27.
The modulation of neurotransmitter systems by DHEA suggests its relevance to psychiatric disorders. DHEA and its sulfate ester DHEAS have been shown to impact synaptic transmission and may have therapeutic potential in conditions such as depression and schizophrenia3.
DHEA has been implicated in cardiovascular health, with studies suggesting that it may be inversely related to cardiovascular risk. It modulates endothelial nitric oxide synthesis, which is crucial for vascular function, and inhibits human vascular smooth muscle cell proliferation, a key process in the development of atherosclerosis510.
Dehydroevodiamine (DeHE), a compound related to DHEA, has been studied for its antiarrhythmic effects in guinea-pig cardiomyocytes. It inhibits various ionic currents, which may contribute to its potential as an antiarrhythmic agent6.
DeHE also exhibits vasorelaxant effects, which are partially endothelium-dependent and mediated by nitric oxide and the cyclic GMP pathway. It has been shown to block alpha 1-adrenoceptors and activate potassium channels, suggesting multiple mechanisms of action in vasorelaxation8.
Dehydrocorydaline, another compound related to DHEA, has been found to induce antidepressant-like effects in a chronic unpredictable mild stress mouse model. It inhibits uptake-2 monoamine transporters, which may be the mechanism underlying its antidepressant action9.
CAS No.: 350791-64-9
CAS No.: 1553-55-5
CAS No.: 51572-88-4
CAS No.: 52091-99-3
CAS No.: 22935-13-3